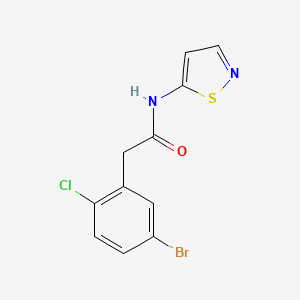![molecular formula C10H17N5O3S B7431846 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as TAK-659, is a chemical compound that has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases.
Mechanism of Action
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of BTK by binding to the active site of the kinase and preventing its phosphorylation. This leads to downstream effects on various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. By inhibiting these pathways, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis in cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In autoimmune diseases, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone reduces inflammation, inhibits the production of autoantibodies, and improves disease symptoms. 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. However, there are also some limitations to using 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Future Directions
There are several future directions for research on 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of focus is the development of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone as a therapeutic agent for cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in patients with lymphoma, leukemia, and autoimmune diseases. Another area of focus is the elucidation of the molecular mechanisms underlying 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone's effects on BTK and downstream signaling pathways. This could lead to the development of more potent and selective BTK inhibitors with improved therapeutic potential. Finally, there is a need to further explore the potential applications of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in other disease areas, such as infectious diseases and neurodegenerative diseases.
Synthesis Methods
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is synthesized through a multi-step process that involves the reaction of 2-(2H-tetrazol-5-yl)pyrrolidine with 2-propan-2-ylsulfonyl chloride in the presence of a base, followed by purification and isolation of the resulting product. The synthesis method has been optimized to produce 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in high yields and purity.
Scientific Research Applications
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases. Studies have shown that 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of a protein kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. Inhibition of BTK by 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
properties
IUPAC Name |
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3S/c1-7(2)19(17,18)6-9(16)15-5-3-4-8(15)10-11-13-14-12-10/h7-8H,3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKJTZQNFYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N1CCCC1C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)
![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
